molecular formula C12H14Cl2N2O B2546310 7-Chloro-1H-spiro[indole-3,4'-piperidine]-2-one hydrochloride CAS No. 1823549-10-5

7-Chloro-1H-spiro[indole-3,4'-piperidine]-2-one hydrochloride

Cat. No. B2546310
CAS RN: 1823549-10-5
M. Wt: 273.16
InChI Key: TYFMURAWDCVVST-UHFFFAOYSA-N
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Description

The compound is a derivative of spiro[indole-3,4’-piperidine], a class of compounds that have been synthesized via cycloisomerizations of tryptamine-ynamides . These compounds are of interest due to their potential biological activities .


Synthesis Analysis

A method for synthesizing spiro[indole-3,4’-piperidine] derivatives involves a Ag(I)/PPh3-catalyzed chelation-controlled cycloisomerization of tryptamine-ynamide . This process allows access to the spiro[indole-3,4’-piperidine] scaffold in a racemic and diastereoselective manner .


Chemical Reactions Analysis

The synthesis of spiro[indole-3,4’-piperidine] derivatives involves a cycloisomerization reaction . This reaction is controlled by chelation and catalyzed by Ag(I)/PPh3 .

Scientific Research Applications

Synthetic Strategies and Molecular Design

Spiro compounds, including those derived from 7-Chloro-1H-spiro[indole-3,4'-piperidine]-2-one hydrochloride, are pivotal in the synthesis of polycyclic indole alkaloids with diverse bioactivities. For instance, a synthetic strategy developed to access spiro[indoline-3,4'-pyridin]-2-yl)carbamate derivatives via AgOTf/PPh3-catalyzed tandem cyclization of tryptamine-ynesulfonamides demonstrated the efficient intermolecular capturing of spiroindoleninium intermediates, leading to diastereoselective syntheses of these compounds. This method showcases the application of 7-Chloro-1H-spiro[indole-3,4'-piperidine]-2-one hydrochloride derivatives in synthesizing structurally complex and bioactive molecules (Liang et al., 2020).

Biochemical Significance and Drug Development

The structural motif of spiro[indoline-3,4'-piperidine], reminiscent of 7-Chloro-1H-spiro[indole-3,4'-piperidine]-2-one hydrochloride, is a cornerstone in various biologically active compounds. The intramolecular oxidative coupling reaction of oxindoles with β-dicarbonyls using a guanidinium hypoiodite catalyst, which provides spiro-coupling products, underscores the importance of these structures in medicinal chemistry. Notably, the utilization of chiral hypoiodite catalysts for asymmetric carbon-carbon bond-forming reactions affords optically active spiro[indoline-3,4'-piperidines], highlighting their potential in the synthesis of therapeutic agents (Sugimoto et al., 2023).

Pharmacological Applications and Activity Studies

The antitumor activity of dispiro[3H-indole-3,2′-pyrrolidine-3′,3′′-piperidine]-2(1H),4′′-diones against HeLa (cervical) and HepG2 (liver) carcinoma cell lines exemplifies the therapeutic potential of compounds related to 7-Chloro-1H-spiro[indole-3,4'-piperidine]-2-one hydrochloride. These compounds have demonstrated higher potency compared to standard references like cisplatin and doxorubicin hydrochloride in vitro, indicating their promise in cancer therapy. The detailed QSAR models and pharmacophore analysis further validate their observed pharmacological observations, offering insights into the design of new antitumor agents (Girgis et al., 2015).

Material Science and Photophysical Properties

Spiro[indoline-naphthaline]oxazine derivatives, including structures related to 7-Chloro-1H-spiro[indole-3,4'-piperidine]-2-one hydrochloride, exhibit significant photochromic properties. The synthesis and structural characterization of these compounds reveal their potential in developing photoresponsive materials. Their photophysical properties, including the ability to undergo reversible color changes upon light irradiation, make them attractive for applications in optical storage and photo-switching devices (Li et al., 2015).

properties

IUPAC Name

7-chlorospiro[1H-indole-3,4'-piperidine]-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O.ClH/c13-9-3-1-2-8-10(9)15-11(16)12(8)4-6-14-7-5-12;/h1-3,14H,4-7H2,(H,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYFMURAWDCVVST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12C3=C(C(=CC=C3)Cl)NC2=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-1H-spiro[indole-3,4'-piperidine]-2-one hydrochloride

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